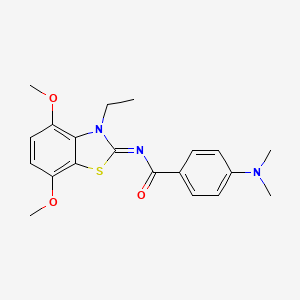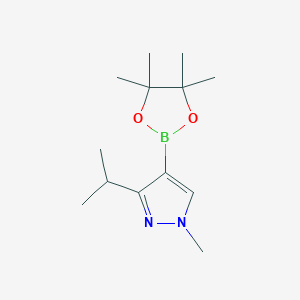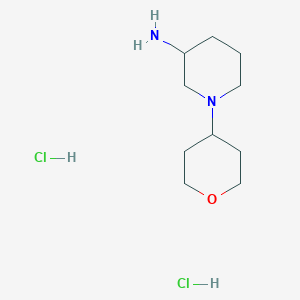
4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. In one study, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug. These compounds were found to have the potential to bind nucleotide protein targets, indicating their relevance in drug development .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. In the case of the synthesized N-substituted imidazolylbenzamides, the presence of the 1H-imidazol-1-yl moiety was found to be a viable replacement for the methylsulfonylamino group, producing class III electrophysiological activity. This suggests that modifications to the benzamide scaffold can lead to compounds with specific electrophysiological properties .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be tailored by substituting different functional groups. For instance, the synthesis of four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline involved coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. The resulting compounds exhibited anti-inflammatory activity, demonstrating the importance of chemical modifications in achieving desired pharmacological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological efficacy. The hydrochloride salts of certain synthesized compounds showed anti-inflammatory activity without adversely affecting myocardial function, highlighting the significance of these properties in the development of safe and effective drugs. Additionally, the use of techniques like infrared spectroscopy, 1H NMR spectroscopy, electrospray mass spectroscopy, and X-ray crystallography provided detailed insights into the compounds' structures .
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Research has demonstrated the use of benzothiazole derivatives in developing amyloid imaging ligands for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. Radioligands such as [18F]-FDDNP and [11C]-PIB, which are structurally related to benzothiazole, have been studied for their ability to differentiate between Alzheimer's disease patients and healthy controls through PET imaging. These compounds have shown promise in early detection of Alzheimer's disease by detecting amyloid in the brains of patients with mild cognitive impairment, indicating their potential for evaluating new anti-amyloid therapies (Nordberg, 2007).
Pharmacological Activities of Benzothiazole Derivatives
Benzothiazole and its derivatives exhibit a wide range of biological and therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. These compounds have been found in marine and terrestrial natural products, with several potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole being based on the benzothiazole skeleton. The molecular structures of these compounds make them significant for the development of therapies for various diseases (Sumit, Kumar, & Mishra, 2020).
Antioxidant Capacity and Reaction Pathways
Benzothiazole derivatives are also involved in the study of antioxidant capacities through assays like the ABTS/PP decolorization assay. These studies help understand the reaction pathways of antioxidants, providing insights into the stability, specificity, and relevance of oxidation products formed by these compounds. This research is critical for tracking changes in antioxidant systems during storage and processing, highlighting the versatility and importance of benzothiazole derivatives in medicinal chemistry (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-6-23-17-15(25-4)11-12-16(26-5)18(17)27-20(23)21-19(24)13-7-9-14(10-8-13)22(2)3/h7-12H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGYERDBHMVBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)

![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)



![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

